Nalpha-Fmoc-L-tryptophan-15N2
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Overview
Description
Nalpha-Fmoc-L-tryptophan-15N2 is a derivative of L-tryptophan, an essential amino acid. This compound is labeled with nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The Nalpha-Fmoc group serves as a protecting group for the amino acid, facilitating its use in peptide synthesis and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalpha-Fmoc-L-tryptophan-15N2 is synthesized through a series of chemical reactions. The process typically begins with L-tryptophan, which is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group. The nitrogen-15 labeling is achieved by using nitrogen-15 enriched reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Fmoc-L-tryptophan-15N2 undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected tryptophan, oxidized derivatives of the indole ring, and various substituted tryptophan derivatives .
Scientific Research Applications
Nalpha-Fmoc-L-tryptophan-15N2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.
Medicine: Utilized in the development of novel therapeutic peptides and in drug discovery research.
Mechanism of Action
The mechanism of action of Nalpha-Fmoc-L-tryptophan-15N2 involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group can be removed, allowing the tryptophan residue to participate in biological processes. The nitrogen-15 labeling enables researchers to track the compound’s metabolic fate and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Nalpha-Fmoc-L-tryptophan: Similar in structure but without the nitrogen-15 labeling.
Fmoc-L-tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
Fmoc-L-tryptophan: A commonly used derivative in peptide synthesis without isotopic labeling.
Uniqueness
Nalpha-Fmoc-L-tryptophan-15N2 is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen metabolism in biological systems. This isotopic labeling makes it particularly valuable in research applications where precise tracking of nitrogen atoms is required .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1 |
InChI Key |
MGHMWKZOLAAOTD-VMIVXPHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC4=C[15NH]C5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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